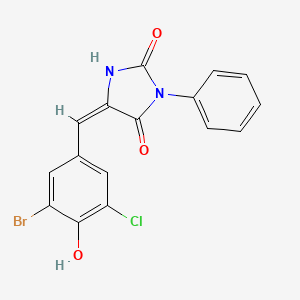![molecular formula C23H27NO3 B4021144 (3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4021144.png)
(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Descripción general
Descripción
The compound "(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" is of interest in the field of organic chemistry due to its unique structural and functional properties. The research focuses on various aspects including synthesis methods, molecular structure, chemical reactions, and its physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that include the formation of intermediate products, which are then further modified through reactions such as Vilsmeier-formylation, condensation, and reduction to achieve the desired compounds (Trachsel, 2003). These processes highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to "(3,4-dimethoxybenzyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" has been examined through crystallographic and computational studies, revealing how the furyl ring orientation and intermolecular interactions influence the crystal packing and stability of these compounds (Sathiyaraj et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of compounds with similar structures has been explored through their interactions with various reagents, demonstrating how modifications to the chemical structure can lead to significant changes in their chemical properties and reactivity (Raju, Neelakantan, & Bhalerao, 2007). This includes the synthesis of key intermediates that are crucial for further chemical transformations.
Physical Properties Analysis
The physical properties, including the molecular geometry and vibrations of related compounds, have been meticulously analyzed using techniques like DFT/B3LYP methods, providing insights into the stability and spectroscopic properties of these molecules (Sathiyaraj et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of analogous compounds have revealed the influence of substituents on their reactivity and interactions with other molecules. For example, the presence of specific functional groups can significantly affect the compound's ability to participate in various chemical reactions, highlighting the importance of detailed chemical property analysis (Grunder-Klotz & Ehrhardt, 1991).
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-9-19(10-7-17)20(21-5-4-14-27-21)12-13-24-16-18-8-11-22(25-2)23(15-18)26-3/h4-11,14-15,20,24H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWGMGVMIIWGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[(4-fluorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4021088.png)
![4,4'-[3-(phenylsulfonyl)-1,2-propanediyl]dimorpholine](/img/structure/B4021095.png)
![N~1~-(2-ethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4021098.png)
![N-cyclohexyl-2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4021102.png)

![1-sec-butyl-2-imino-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021112.png)
![ethyl 2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4021115.png)
![3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4021118.png)
![7-benzyl-3-isobutyl-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4021124.png)
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-naphthamide](/img/structure/B4021135.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B4021139.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4021150.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]butanamide](/img/structure/B4021157.png)
![N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide](/img/structure/B4021164.png)